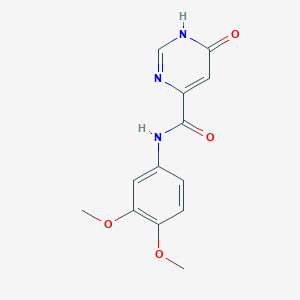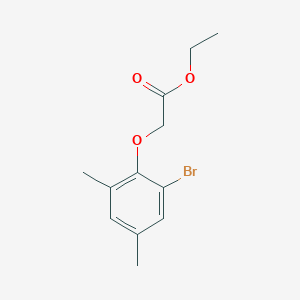
Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with bromine and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-4,6-dimethylphenoxy)acetate typically involves the reaction of 2-bromo-4,6-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-bromo-4,6-dimethylphenol+ethyl chloroacetateK2CO3,acetoneethyl (2-bromo-4,6-dimethylphenoxy)acetate
Industrial Production Methods
Industrial production methods for ethyl (2-bromo-4,6-dimethylphenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives.
Ester Hydrolysis: The major product is 2-bromo-4,6-dimethylphenoxyacetic acid.
Oxidation: Phenolic derivatives are formed.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2-bromo-4,6-dimethylphenoxy)acetate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromoacetate: Similar in structure but lacks the phenoxy and methyl groups.
Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group instead of the dimethylphenoxy group.
Ethyl bromodifluoroacetate: Contains difluoromethyl groups instead of dimethyl groups.
Uniqueness
Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is unique due to the presence of both bromine and dimethyl groups on the phenoxy ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11(14)7-16-12-9(3)5-8(2)6-10(12)13/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCDPAQXVWOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

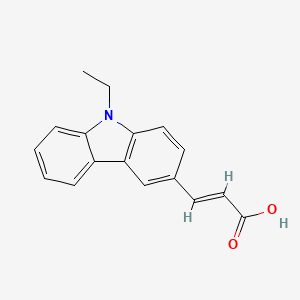
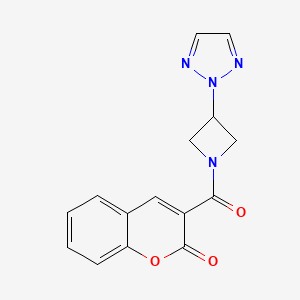
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)
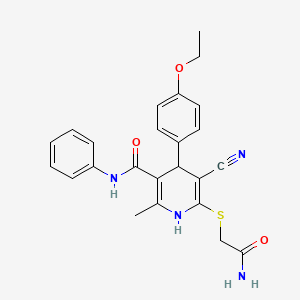

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)
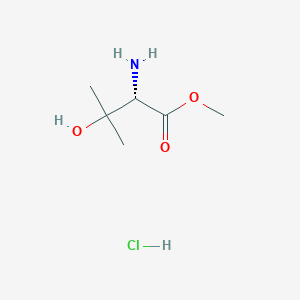


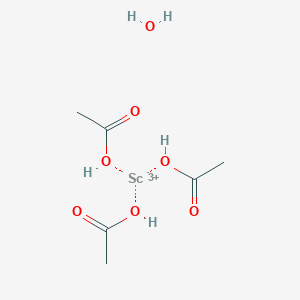
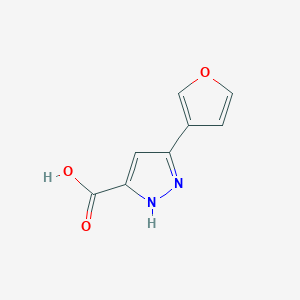
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
